NNEI 2'-Indazole Isomer RM is a synthetic cannabinoid that falls under the category of indazole-based compounds. It is an analog of JWH 018, which is known for its psychoactive properties and has been identified in various smoking mixtures. This compound is characterized by its unique chemical structure, which includes a fused indazole ring system that contributes to its biological activity. The molecular formula for NNEI 2'-Indazole Isomer RM is with a molecular weight of approximately 357.45 g/mol .
The synthesis of NNEI 2'-Indazole Isomer RM typically involves multi-step organic reactions that may include:
Specific protocols for synthesizing NNEI 2'-Indazole Isomer RM might vary among laboratories but generally follow established organic synthesis methodologies .
NNEI 2'-Indazole Isomer RM has potential applications in research related to the endocannabinoid system. It may be used in studies exploring:
Research on the interactions of NNEI 2'-Indazole Isomer RM with biological systems is still emerging. Preliminary studies suggest that it may exhibit a binding affinity for cannabinoid receptors similar to that of JWH 018. These interactions could lead to various physiological responses, including modulation of pain perception and mood regulation. Further investigation into its pharmacokinetics and toxicology is necessary to fully understand its interaction profile .
Several compounds share structural similarities with NNEI 2'-Indazole Isomer RM, including:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| NNEI 2'-Indazole Isomer RM | Indazole-based | Analog of JWH 018; psychoactive effects |
| JWH 018 | Aminoalkylindole | Potent CB1 agonist; widely studied |
| MN-18 | Indazole-based | Alkyl group at position one; psychoactive |
| AB-CHMINACA | Synthetic Cannabinoid | Unique structure; different receptor interactions |
NNEI 2'-Indazole Isomer RM stands out due to its specific structural modifications that influence its binding affinity and biological activity compared to these other compounds .
NNEI 2'-Indazole Isomer RM (CAS 2365471-66-3) is a synthetic cannabinoid characterized by a fused indazole core modified with distinct functional groups. Its molecular formula is C₂₃H₂₃N₃O, with a molecular weight of 357.45 g/mol . Key structural elements include:
The canonical SMILES representation is O=C(NC1=C2C(C=CC=C2)=CC=C1)C3=C4C(C=CC=C4)=NN3CCCCC, highlighting the connectivity of the naphthalene, indazole, and pentyl moieties .
NNEI 2'-Indazole Isomer RM belongs to the indazole-based synthetic cannabinoid family, differing structurally and functionally from classical aminoalkylindoles. A comparative analysis is provided below:
Key distinctions:
The compound’s molecular properties are critical for understanding its behavior in analytical and biological systems:
Spectroscopic identifiers:
Thermal stability: Decomposes above 200°C, as indicated by GC-MS studies .
NNEI 2'-Indazole Isomer RM, formally identified as N-(naphthalen-1-yl)-2-pentyl-2H-indazole-3-carboxamide, is a synthetic compound with a molecular formula of C₂₃H₂₃N₃O and a molecular weight of 357.45 g/mol [2]. This compound features a distinctive chemical structure characterized by a fused indazole ring system with a pentyl chain attached at the 2-position, which represents a critical structural feature distinguishing it from related compounds [2].
The synthesis of NNEI 2'-Indazole Isomer RM typically involves multiple strategic pathways, each with specific advantages and challenges. The most common synthetic routes include indazole formation and N-alkylation, carboxamide formation, and naphthalene coupling [5].
The foundation of NNEI 2'-Indazole Isomer RM synthesis begins with the formation of the indazole core structure. This critical step typically involves the cyclization of o-nitrobenzaldehyde with hydrazine via a hydrazone intermediate, followed by a subsequent nucleophilic aromatic substitution reaction [6] [11]. The reaction proceeds through the formation of o-nitrobenzaldehyde hydrazone, which then undergoes cyclization to form the indazole ring system [11] [18].
A key mechanistic consideration in this step is the tautomerization between 1H-indazole and 2H-indazole forms, which significantly influences the regioselectivity of subsequent reactions [6] [16]. The 1H-indazole tautomer is energetically more stable than the 2H-indazole form, which creates challenges for selective N2-alkylation in subsequent steps [16]. Electronic effects of substituents on the benzene ring can also influence the cyclization process and the distribution of tautomers [18] [19].
The second critical step in the synthesis involves selective alkylation at the N2 position of the indazole core. This step is particularly challenging due to the competing nucleophilicity of the N1 position [16]. The reaction typically employs alkyl trichloroacetimidates under acidic conditions to achieve high N2 selectivity [16] [19].
The reaction mechanism involves protonation of the trichloroacetimidate on the imide under acidic conditions, which activates it for nucleophilic displacement by the N2-indazole nitrogen [16]. This activation facilitates the selective formation of the N2-alkylated product after re-aromatization [16]. The high selectivity for N2 alkylation is attributed to the acid catalyst promoting imidate activation and steric factors influencing the relative nucleophilicity of the N1 versus N2 positions [16] [19].
The third key step involves carboxylation at the C3 position of the indazole ring. This can be achieved through lithiation at the C3 position followed by carboxylation with carbon dioxide, or through direct oxidation of a C3-methyl group [3] [19]. The reaction typically requires strong bases for deprotonation and careful temperature control for selective lithiation [19].
The final critical step in the synthesis involves the formation of the amide bond between the indazole-3-carboxylic acid and 1-naphthylamine [21]. This reaction proceeds through nucleophilic acyl substitution, where the carboxylic acid is first activated (typically as an acid chloride or with coupling reagents) and then reacted with 1-naphthylamine [21].
The mechanism involves the formation of a tetrahedral intermediate following nucleophilic attack by the amine on the activated carboxylic acid, followed by elimination of the leaving group to form the amide bond [21]. Key considerations include the leaving group ability in the activated acid, the nucleophilicity of the amine component, and steric hindrance effects on reaction rate [21] [23].
| Synthetic Pathway | Key Reaction Steps | Reaction Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Indazole Formation and N-Alkylation | 1. Indazole core formation 2. Selective N2-alkylation with pentyl chain 3. Carboxylation at C3 position | Indazole formation: Hydrazine, ethanol/water N2-alkylation: Alkyl trichloroacetimidate, acid catalyst, 25°C | High regioselectivity for N2 position Scalable process Moderate to high yields | Control of N1/N2 regioselectivity Potential for tautomerization Purification of intermediates |
| Carboxamide Formation | 1. Activation of indazole-3-carboxylic acid 2. Coupling with 1-naphthylamine 3. Amide bond formation | Carboxylic acid activation: Thionyl chloride or coupling reagents Coupling: Dimethylformamide, diisopropylethylamine, 0-25°C | Direct formation of target compound Mild reaction conditions Minimal by-product formation | Moisture sensitivity of activated intermediates Potential racemization Side reactions with nucleophilic groups |
| Naphthalene Coupling | 1. Preparation of 2-pentyl-2H-indazole-3-carboxylic acid 2. Conversion to acid chloride 3. Reaction with 1-naphthylamine | Acid chloride formation: Thionyl chloride or oxalyl chloride Amide coupling: Triethylamine or diisopropylethylamine, dichloromethane, 0-25°C | Convergent synthesis approach High purity of final product Suitable for reference material preparation | Multiple synthetic steps Purification of final product Quality control of intermediates |
The choice of alkylating agent is critical for achieving high N2-selectivity in the alkylation step [15] [16]. Alkyl trichloroacetimidates have emerged as superior reagents for selective N2-alkylation compared to traditional alkylating agents such as alkyl halides (bromides, iodides) or alkyl tosylates/mesylates [16]. The selection criteria include regioselectivity (N2 versus N1), reactivity profile, and stability during handling [15] [16].
Optimization parameters for the alkylation step include temperature (typically 0-25°C), reaction time (6-24 hours), and reagent equivalents (1.1-1.5 equivalents) [13] [16]. Lower temperatures generally favor N2-selectivity, while extended reaction times can lead to increased formation of N1-alkylated by-products [16].
For the amide bond formation step, the selection of carboxylic acid activators significantly impacts reaction efficiency and purity [15] [21]. Common activators include thionyl chloride, oxalyl chloride, and phosphorus pentachloride for acid chloride formation, or coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) [15] [21].
The selection criteria for these reagents include reaction rate, minimization of side reactions, and compatibility with functional groups present in the molecule [15]. Optimization parameters include temperature (-10 to 40°C), reaction time (1-4 hours), and concentration (0.1-0.5 molar) [13] [21].
Modern coupling reagents offer advantages for direct amide formation without the need for isolating potentially unstable acid chloride intermediates [15] [21]. These include carbodiimides (EDC), uronium/aminium salts (HBTU, TBTU), and phosphonium reagents (PyBOP) [15]. Selection criteria include coupling efficiency, minimization of racemization, and ease of by-product removal [15].
Optimization parameters for coupling reactions include temperature (0-25°C), reaction time (4-24 hours), and reagent equivalents (1.1-1.3 equivalents) [13] [15].
The choice of base is critical for several steps in the synthesis, particularly for the amide coupling reaction [15]. Common bases include diisopropylethylamine (Hünig's base), triethylamine, and potassium carbonate [15] [21]. Selection criteria include basicity and nucleophilicity, solubility in the reaction medium, and compatibility with sensitive functional groups [15].
Optimization parameters include base equivalents (2.0-3.0 equivalents), pKa considerations, and addition rate and order [13] [15].
Solvent selection significantly impacts reaction efficiency, selectivity, and product purity [13] [15]. For coupling reactions, dimethylformamide (DMF) is often preferred due to its excellent solubilizing properties [15] [21]. For acid chloride formation, dichloromethane (DCM) is commonly used, while tetrahydrofuran (THF) or ethyl acetate (EtOAc) are preferred for alkylation reactions [15] [19].
Selection criteria include solubility of reagents and intermediates, reaction temperature range, and ease of removal during workup [15]. Optimization parameters include concentration (0.05-0.2 molar), water content (<50 parts per million), and purity (anhydrous grade) [13] [15].
| Reagent Type | Recommended Options | Selection Criteria | Optimization Parameters |
|---|---|---|---|
| Alkylating Agents | 1. Alkyl trichloroacetimidates 2. Alkyl halides (bromides, iodides) 3. Alkyl tosylates/mesylates | Regioselectivity (N2 vs N1) Reactivity profile Stability and handling | Temperature: 0-25°C Reaction time: 6-24h Equivalents: 1.1-1.5 eq |
| Carboxylic Acid Activators | 1. Thionyl chloride 2. Oxalyl chloride 3. Phosphorus pentachloride | Reaction rate Minimization of side reactions Compatibility with functional groups | Temperature: -10 to 40°C Reaction time: 1-4h Concentration: 0.1-0.5M |
| Coupling Reagents | 1. EDC/HOBt 2. TBTU/HATU 3. PyBOP/COMU | Coupling efficiency Minimization of racemization Ease of by-product removal | Temperature: 0-25°C Reaction time: 4-24h Equivalents: 1.1-1.3 eq |
| Bases | 1. Diisopropylethylamine 2. Triethylamine 3. Potassium carbonate | Basicity and nucleophilicity Solubility in reaction medium Compatibility with sensitive groups | Equivalents: 2.0-3.0 eq pKa considerations Addition rate and order |
| Solvents | 1. DMF (for coupling reactions) 2. DCM (for acid chloride formation) 3. THF/EtOAc (for alkylation) | Solubility of reagents and intermediates Reaction temperature range Ease of removal | Concentration: 0.05-0.2M Water content (<50 ppm) Purity (anhydrous grade) |
One of the most significant by-products in the synthesis of NNEI 2'-Indazole Isomer RM is the N1-alkylated isomer, which forms due to competitive alkylation at the N1 position of the indazole ring [6] [16]. This by-product arises from the tautomerization between 1H-indazole and 2H-indazole forms, with the 1H-indazole tautomer being energetically more stable [16].
The formation mechanism involves nucleophilic attack by the N1 nitrogen on the alkylating agent, competing with the desired N2 alkylation [16]. Control strategies include the use of selective alkylating agents such as trichloroacetimidates, optimized reaction temperature (0-25°C), and careful control of reaction time [16] [19].
Analytical detection of this by-product can be achieved through high-performance liquid chromatography with ultraviolet detection (HPLC-UV) at wavelengths of 254-280 nanometers, liquid chromatography-mass spectrometry (LC-MS) with detection of the protonated molecular ion at mass-to-charge ratio (m/z) of 358, and nuclear magnetic resonance (NMR) spectroscopy showing characteristic chemical shift differences [6] [10].
Purification methods include recrystallization from ethanol/water or ethyl acetate/hexanes mixtures, and column chromatography using silica gel with 5-10% ethyl acetate in hexanes as the mobile phase [6] [8].
Over-alkylation at both N1 and N2 positions can occur under forcing conditions, leading to bis-alkylated by-products [6] [8]. The formation mechanism involves sequential alkylation at both nitrogen atoms of the indazole ring, particularly when excess alkylating agent or extended reaction times are employed [8].
Control strategies include precise stoichiometry control (1.0-1.1 equivalents of alkylating agent) and monitoring reaction progress by thin-layer chromatography (TLC) or HPLC [8] [13]. Analytical detection can be achieved through LC-MS (protonated molecular ion at m/z 372) and HPLC-UV with gradient elution [6] [8].
Purification methods include column chromatography, preparative HPLC, and selective crystallization techniques [8].
Moisture-induced hydrolysis of activated intermediates, particularly during the amide coupling step, can lead to hydrolysis by-products [8] [13]. The formation mechanism involves nucleophilic attack by water on activated carboxylic acid intermediates or on the alkylating agent [13].
Control strategies include maintaining anhydrous conditions, using freshly distilled or dried solvents, and conducting reactions under an inert atmosphere (nitrogen or argon) [8] [13]. Analytical detection methods include HPLC-UV, LC-MS for hydrolyzed fragments, and TLC with appropriate visualization reagents [6] [8].
Purification approaches include recrystallization, column chromatography, and acid-base extraction techniques [8].
Thermal decomposition during carboxylation or coupling steps can lead to decarboxylation by-products [8] [13]. The formation mechanism involves thermal decomposition of carboxylic acid intermediates, particularly under strongly acidic conditions or elevated temperatures [13].
Control strategies include temperature control (maintaining below 40°C), minimized reaction time, and avoidance of strongly acidic conditions [8] [13]. Analytical detection can be achieved through gas chromatography-mass spectrometry (GC-MS), HPLC with UV detection, and NMR spectroscopy showing the absence of carboxyl signals [6] [8].
Purification methods include column chromatography, preparative HPLC, and sublimation for volatile impurities [8].
Carry-through of impurities from reagents or starting materials can significantly impact the purity of the final product [8] [13]. The formation mechanism involves incorporation of impurities present in starting materials into the final product or parallel reactions of these impurities forming structurally related by-products [8].
Control strategies include using high-purity starting materials, purification of key intermediates, and quality control testing of reagents before use [8] [13]. Analytical detection methods include HPLC impurity profiling, LC-MS for structure elucidation, and NMR for structural confirmation [6] [8].
Purification approaches include multiple recrystallization steps, column chromatography with gradient elution, and preparative HPLC [8].
| By-product Type | Formation Mechanism | Control Strategy | Analytical Detection | Purification Method |
|---|---|---|---|---|
| N1-alkylated isomer | Competitive alkylation at N1 position due to tautomerization | Selective alkylating agents (trichloroacetimidates) Optimized reaction temperature (0-25°C) Careful control of reaction time | HPLC-UV (λ = 254-280 nm) LC-MS (M+H⁺ = 358 m/z) NMR (¹H and ¹³C chemical shift differences) | Recrystallization (EtOH/water or EtOAc/hexanes) Column chromatography (silica, 5-10% EtOAc/hexanes) |
| Bis-alkylated products | Over-alkylation at both N1 and N2 positions under forcing conditions | Precise stoichiometry control (1.0-1.1 eq of alkylating agent) Monitoring reaction progress by TLC or HPLC | LC-MS (M+H⁺ = 372 m/z) HPLC-UV with gradient elution | Column chromatography Preparative HPLC Selective crystallization |
| Hydrolysis products | Moisture-induced hydrolysis of activated intermediates | Anhydrous conditions Freshly distilled or dried solvents Inert atmosphere (N₂ or Ar) | HPLC-UV LC-MS (hydrolyzed fragments) TLC with appropriate visualization | Recrystallization Column chromatography Acid-base extraction |
| Decarboxylation products | Thermal decomposition during carboxylation or coupling steps | Temperature control (<40°C) Minimized reaction time Avoidance of strongly acidic conditions | GC-MS HPLC with UV detection NMR (absence of carboxyl signals) | Column chromatography Preparative HPLC Sublimation (for volatile impurities) |
| Impurities from starting materials | Carry-through of impurities from reagents or starting materials | High purity starting materials Purification of key intermediates Quality control testing of reagents | HPLC impurity profiling LC-MS for structure elucidation NMR for structural confirmation | Multiple recrystallization steps Column chromatography with gradient elution Preparative HPLC |
Comprehensive identity testing is fundamental to confirming the chemical structure of NNEI 2'-Indazole Isomer RM [9] [12]. This involves multiple complementary analytical techniques including NMR spectroscopy (¹H, ¹³C, and 2D techniques), high-resolution mass spectrometry, and Fourier-transform infrared (FT-IR) spectroscopy [9] [12].
The acceptance criteria include spectral match with the theoretical structure, accurate mass measurement within ±5 parts per million of the calculated value, characteristic IR absorption bands, and consistency with literature data [9] [12]. Documentation requirements include a full spectral data package, structural assignment report, comparison with literature data, and mass fragmentation pattern analysis [9] [20].
The acceptance criteria typically include HPLC purity ≥99.5% (area percentage), total impurities ≤0.5%, no single impurity >0.1%, and elemental analysis results within ±0.4% of theoretical values [9] [12]. Documentation requirements include chromatograms with integration, impurity profile reports, calculation of purity with uncertainty, and trace analysis reports [9] [20].
Given the potential for regioisomeric impurities (particularly the N1-alkylated isomer), isomeric purity assessment is essential [6] [9]. This involves chiral HPLC or supercritical fluid chromatography (SFC), NMR for regioisomer determination, LC-MS/MS for structural isomer identification, and capillary electrophoresis [9] [17].
The acceptance criteria typically include relative standard deviation (RSD) of content ≤2.0% between samples, no statistically significant differences, uniform particle size distribution, and no visible inhomogeneity [9] [24]. Documentation requirements include sampling protocols, statistical analysis reports, homogeneity statements, and batch uniformity data [9] [24].
NNEI 2'-Indazole Isomer RM exhibits high affinity binding to both cannabinoid receptor subtypes, CB1 and CB2. The compound belongs to the indazole-based synthetic cannabinoid receptor agonist class, representing a positional isomer of the well-characterized compound NNEI (N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide) . Unlike its indole-based parent compound, NNEI 2'-Indazole Isomer RM features an indazole core structure with the pentyl chain attached at the 2-position of the heterocyclic ring system [2].
The compound demonstrates full agonist activity at both CB1 and CB2 receptors, activating the canonical G protein-coupled signaling pathways characteristic of cannabinoid receptor ligands [3] [4]. Radioligand binding studies using [³H]CP55,940 as a probe have confirmed the compound's ability to compete for binding sites on both receptor subtypes, though specific binding affinity values for NNEI 2'-Indazole Isomer RM have not been extensively characterized in the literature [5] [6].
Structural analysis reveals that the indazole core modification from the original indole structure in NNEI results in enhanced binding affinity compared to indole-based analogs. This enhancement is attributed to the nitrogen atom at the 2-position of the indazole ring, which provides additional hydrogen bonding opportunities and stabilizes receptor interactions [5] [7].
The binding affinity profile of NNEI 2'-Indazole Isomer RM has been evaluated using competitive radioligand binding assays. While specific Ki values for this exact isomer are not extensively reported in the literature, related indazole-based compounds in the same structural class demonstrate nanomolar binding affinities at both cannabinoid receptors [5] [8].
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity |
|---|---|---|---|
| NNEI | 12.6 | 33.1 | 0.38 |
| NNEI 2'-indazole isomer (MN-18) | Not directly reported | Not directly reported | Not directly reported |
| 5F-NNEI | 2.4 | 25.0 | 0.096 |
| NNEI 2'-naphthyl isomer | Not directly reported | Not directly reported | Not directly reported |
| JWH-018 | 9.0 | 2.9 | 3.1 |
| CP55,940 | 13.0 | 29.0 | 0.45 |
The compound exhibits potent inhibition of forskolin-stimulated cAMP accumulation, with EC50 values in the low nanomolar range, consistent with its high binding affinity [4] [10]. β-arrestin recruitment assays have shown that indazole-based synthetic cannabinoids, including compounds structurally related to NNEI 2'-Indazole Isomer RM, demonstrate enhanced β-arrestin2 recruitment compared to their indole counterparts [3] [4].
The structure-activity relationship analysis of NNEI 2'-Indazole Isomer RM reveals several critical structural features that contribute to its cannabinoid receptor binding and functional activity. The compound's molecular framework consists of three main structural components: the indazole core, the naphthalene moiety, and the pentyl chain substituent [6].
| Structural Feature | Effect on CB1 Binding | Effect on CB2 Binding | Reference |
|---|---|---|---|
| Indole core | Moderate affinity | Moderate affinity | [5] |
| Indazole core | Enhanced affinity | Enhanced affinity | [5] |
| Naphthyl substitution (1-position) | High affinity | High affinity | [5] |
| Naphthyl substitution (2-position) | Reduced affinity (~100-fold) | Reduced affinity | [5] |
| Pentyl chain | Optimal chain length | Optimal chain length | [5] |
| Fluorinated pentyl chain | Slightly enhanced | Slightly enhanced | [5] |
The replacement of the indole core with an indazole ring system represents a significant structural modification that enhances receptor binding affinity. This modification is particularly important as it affects the compound's interaction with the cannabinoid receptor binding site [5] [7]. The indazole ring system provides additional hydrogen bonding opportunities and contributes to the stabilization of the ligand-receptor complex [3] [4].
The naphthalene moiety attached to the carboxamide nitrogen plays a crucial role in determining binding affinity. The 1-naphthyl substitution pattern is optimal for cannabinoid receptor binding, as demonstrated by the significantly reduced affinity observed when the naphthalene is attached at the 2-position rather than the 1-position [5]. This positional difference results in approximately 100-fold reduction in binding affinity, highlighting the importance of the aromatic system's orientation within the receptor binding pocket [5].
The pentyl chain at the 2-position of the indazole ring represents the optimal alkyl chain length for cannabinoid receptor binding. Studies have shown that five-carbon chains provide the highest binding affinity, with shorter or longer chains resulting in reduced potency [5] [7]. The presence of this lipophilic substituent is essential for maintaining high-affinity binding to both CB1 and CB2 receptors [5].
NNEI 2'-Indazole Isomer RM activates multiple intracellular signaling pathways following cannabinoid receptor binding. The primary signaling mechanism involves coupling to inhibitory G proteins (Gi/Go), which leads to inhibition of adenylyl cyclase activity and subsequent reduction in cyclic adenosine monophosphate (cAMP) levels [3] [4] [10].
| Signaling Pathway | CB1 Receptor | CB2 Receptor | Selectivity |
|---|---|---|---|
| G protein-coupled (Gi/o) | Primary pathway | Primary pathway | Non-selective |
| cAMP inhibition | Full agonist activity | Full agonist activity | Non-selective |
| β-arrestin recruitment | Moderate recruitment | Enhanced recruitment | CB2 biased |
| Calcium mobilization | Secondary effect | Secondary effect | Non-selective |
| Potassium channel activation | Activated via Gi/o | Activated via Gi/o | Non-selective |
The compound demonstrates functional selectivity in its signaling profile, particularly with respect to β-arrestin recruitment. Indazole-based synthetic cannabinoids, including NNEI 2'-Indazole Isomer RM, show enhanced β-arrestin2 recruitment compared to indole-based compounds [3] [4]. This bias toward β-arrestin signaling is more pronounced at CB2 receptors compared to CB1 receptors, suggesting potential therapeutic implications for targeting specific downstream pathways [3] [4].
G protein activation by NNEI 2'-Indazole Isomer RM results in multiple downstream effects, including modulation of ion channels and second messenger systems. The inhibition of adenylyl cyclase leads to reduced cAMP levels, which subsequently affects protein kinase A activity and cAMP response element-binding protein phosphorylation [10]. Additionally, Gi/Go coupling facilitates the activation of G protein-coupled inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels [3] [4].
The compound's receptor subtype selectivity profile indicates relatively non-selective binding between CB1 and CB2 receptors, similar to many synthetic cannabinoid receptor agonists. However, functional selectivity is observed in the recruitment of different signaling pathways, with enhanced β-arrestin recruitment at CB2 receptors representing a notable example of biased signaling [3] [4]. This functional selectivity may contribute to the compound's distinct pharmacological profile compared to traditional cannabinoid receptor agonists.